4,6-Diethylpyrimidin-5-amine hydrochloride
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Description
Scientific Research Applications
Synthesis and Chemical Reactions
4,6-Diethylpyrimidin-5-amine hydrochloride serves as a key intermediate in the synthesis of various biologically active compounds. For instance, it has been utilized in the synthesis of (±)-3′-deoxyaraaristeromycin, a compound reached through a series of reactions including adenine formation and ammonolysis, demonstrating its versatility in nucleoside analog synthesis (Frick et al., 1993). Additionally, its derivates have been studied for their potential as antihypertensive agents, showcasing the utility of pyrimidin-amine derivatives in medicinal chemistry (Bennett et al., 1981).
Biological Activity and Pharmacological Potential
Pyrimidin-amine derivatives, including this compound and its analogs, have shown promise in various pharmacological applications. These compounds have been explored for their antihypertensive, antimicrobial, and antiviral activities. For example, certain pyrimidin-amine derivatives have been evaluated for their potential as antihypertensive agents, demonstrating the ability to lower blood pressure in hypertensive rats (Bennett et al., 1981). Furthermore, novel 5,6-disubstituted 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones have been synthesized and shown to possess significant antimicrobial activity, highlighting the therapeutic potential of pyrimidin-amine derivatives in combating infections (Attia et al., 2014).
Material Science and Chemical Analysis
In the realm of material science and chemical analysis, pyrimidin-amine derivatives, including those related to this compound, have been utilized in the development of novel materials and analytical techniques. For instance, substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives have been synthesized and evaluated for their antimicrobial activity, indicating the role of pyrimidin-amine compounds in the development of new antimicrobial agents (Vijaya Laxmi et al., 2019).
Properties
IUPAC Name |
4,6-diethylpyrimidin-5-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c1-3-6-8(9)7(4-2)11-5-10-6;/h5H,3-4,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJBKBBFRKQVBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)CC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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